D-Erythrulose 4-phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

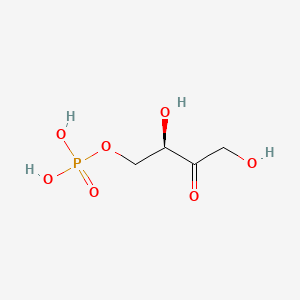

D-erythrulose 4-phosphate is a ketotetrose phosphate that is D-erythrulose carrying a phosphono substituent at position O-4. It has a role as a bacterial metabolite. It derives from a D-erythrulose. It is a conjugate acid of a this compound(2-). It is an enantiomer of a L-erythrulose 4-phosphate.

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

D-Erythrulose 4-phosphate's antitumor properties have been investigated, particularly in the context of colorectal cancer. A study demonstrated that D-erythrose, which is closely related to D-erythrulose, significantly reduced tumor weight and ascites in a mouse model of colon carcinoma. The compound increased apoptosis in tumor cells and showed low toxicity to normal tissues, suggesting its potential as an effective therapeutic agent against colon cancer .

Key Findings:

- Tumor Weight Reduction: D-erythrose reduced tumor weight by 69.1%.

- Ascites Inhibition: Markedly inhibited the development of malignant ascites.

- Apoptosis Induction: Increased apoptosis in tumor cells without systemic toxicity.

Metabolic Engineering

This compound plays a crucial role in microbial metabolism, particularly in the pentose phosphate pathway. Research has shown that erythritol can be converted to D-erythrose 4-phosphate through a series of enzymatic reactions involving isomerases. This pathway is significant for organisms like Brucella, which utilize erythritol as a carbon source, leading to insights into their pathogenicity .

Implications for Metabolic Pathways:

- Pathway Elucidation: The conversion of erythritol to D-erythrose 4-phosphate opens avenues for understanding bacterial metabolism.

- Potential for Biotechnological Applications: This pathway could be engineered for bioproduct synthesis from renewable resources.

Synthetic Biology and Carbon Assimilation

Recent advancements in synthetic biology have led to the design of an Erythrulose Monophosphate cycle aimed at formaldehyde assimilation. This cycle utilizes this compound as a key intermediate, demonstrating its potential role in converting one-carbon substrates into valuable bioproducts. The cycle's energy efficiency suggests promising applications in circular bioeconomy strategies .

Cycle Characteristics:

- Energy Efficiency: High bioproduct yields with minimal energy expenditure.

- Biotechnological Potential: Can be applied to convert waste carbon sources into useful compounds.

Enzyme Substrate Studies

Studies have indicated that this compound serves as a substrate for various enzymatic reactions, although it has been noted that it is a poor substrate for certain enzymes . Understanding these interactions can lead to enhanced enzyme engineering efforts aimed at improving substrate specificity and reaction efficiency.

Table: Summary of Applications of this compound

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Antitumor Activity | Reduces tumor weight; induces apoptosis | Cancer treatment strategies |

| Metabolic Engineering | Converts erythritol to this compound | Insights into bacterial metabolism |

| Synthetic Biology | Erythrulose Monophosphate cycle for carbon assimilation | Renewable resource utilization |

| Enzyme Substrate Studies | Poor substrate for some enzymes | Enzyme engineering improvements |

Eigenschaften

CAS-Nummer |

92175-70-7 |

|---|---|

Molekularformel |

C4H9O7P |

Molekulargewicht |

200.08 g/mol |

IUPAC-Name |

[(2R)-2,4-dihydroxy-3-oxobutyl] dihydrogen phosphate |

InChI |

InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h4-5,7H,1-2H2,(H2,8,9,10)/t4-/m1/s1 |

InChI-Schlüssel |

WUVPHPUDYOVMOE-SCSAIBSYSA-N |

SMILES |

C(C(C(=O)CO)O)OP(=O)(O)O |

Isomerische SMILES |

C([C@H](C(=O)CO)O)OP(=O)(O)O |

Kanonische SMILES |

C(C(C(=O)CO)O)OP(=O)(O)O |

Key on ui other cas no. |

92175-70-7 |

Synonyme |

D-erythrulose 4-phosphate erythrulose 4-phosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.